2-Chloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)ethanone

Beschreibung

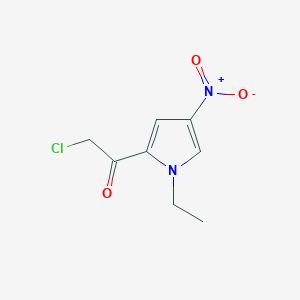

2-Chloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)ethanone is a substituted pyrrole derivative featuring a chloroacetyl group at position 2 of the pyrrole ring, a nitro group at position 4, and an ethyl substituent at position 1. Its molecular formula is C₈H₉ClN₂O₃, with a SMILES representation of ClCC(=O)C1=CC(=N[C@@H]1C)N+[O-] and an InChIKey of KPBVFKXOWOKNRB-UHFFFAOYSA-N . This compound belongs to a class of α-chlorinated ketones, which are often intermediates in pharmaceutical and agrochemical synthesis due to their reactivity in nucleophilic substitution and coupling reactions.

Eigenschaften

CAS-Nummer |

53391-47-2 |

|---|---|

Molekularformel |

C8H9ClN2O3 |

Molekulargewicht |

216.62 g/mol |

IUPAC-Name |

2-chloro-1-(1-ethyl-4-nitropyrrol-2-yl)ethanone |

InChI |

InChI=1S/C8H9ClN2O3/c1-2-10-5-6(11(13)14)3-7(10)8(12)4-9/h3,5H,2,4H2,1H3 |

InChI-Schlüssel |

UFWNLJZLQUDHRD-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C=C(C=C1C(=O)CCl)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)ethanone typically involves the chlorination of 1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)ethanone. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:

- Dissolve 1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)ethanone in anhydrous dichloromethane.

- Add thionyl chloride dropwise to the solution while maintaining the temperature at 0°C.

- Reflux the reaction mixture for several hours.

- Remove the solvent under reduced pressure to obtain the crude product.

- Purify the product by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alcohols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Nucleophilic substitution: Formation of substituted ethanones.

Reduction: Formation of 2-chloro-1-(1-ethyl-4-amino-1H-pyrrol-2-yl)ethanone.

Oxidation: Formation of corresponding oxides and carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that compounds similar to 2-Chloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)ethanone exhibit significant antimicrobial properties. Studies have shown that derivatives of pyrrole can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Agents

Pyrrole derivatives, including this compound, have been investigated for their anti-inflammatory properties. In vitro studies suggest that these compounds can modulate inflammatory pathways, potentially leading to new treatments for inflammatory diseases .

Case Study: Development of Anti-inflammatory Drugs

A notable case study involved synthesizing a series of pyrrole derivatives, including the target compound, which were tested for anti-inflammatory activity in animal models. The results demonstrated a significant reduction in inflammation markers compared to control groups, highlighting the therapeutic potential of these compounds .

Pesticide Development

The unique structure of this compound suggests potential applications in pesticide formulations. Its ability to disrupt biological processes in pests could lead to the development of effective agrochemicals.

Research Findings

Studies have shown that similar compounds can act as insect growth regulators (IGRs), affecting the development and reproduction of pest species without harming beneficial insects. This selectivity is crucial for sustainable agricultural practices .

Polymer Synthesis

This compound can be utilized in the synthesis of novel polymers with specific properties. Its reactive chlorine atom allows for incorporation into polymer chains, potentially enhancing material characteristics such as thermal stability and mechanical strength.

Case Study: Polymer Blends

In a recent study, researchers explored the incorporation of pyrrole derivatives into polymer blends aimed at improving their mechanical properties and thermal resistance. The resulting materials showed enhanced performance compared to traditional polymers, indicating a promising avenue for future research .

Summary Table of Applications

| Application Area | Potential Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Significant inhibition of bacterial growth |

| Anti-inflammatory drugs | Reduction in inflammation markers | |

| Agricultural Science | Pesticides | Effective against pest species |

| Material Science | Polymer synthesis | Improved mechanical properties |

Wirkmechanismus

The mechanism of action of 2-Chloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)ethanone involves its interaction with nucleophilic sites in biological molecules. The compound can form covalent bonds with nucleophilic amino acid residues in proteins, leading to potential inhibition of enzymatic activity. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components .

Vergleich Mit ähnlichen Verbindungen

1-(1H-Pyrrol-2-yl)ethanone (Parent Compound)

- Structure : Lacks substituents (nitro, ethyl, chloro).

- Properties : Simpler pyrrole-based ketone; serves as a precursor for functionalized derivatives.

- Key Data : Mass spectral and ionization data available via NIST .

- Contrast : The absence of electron-withdrawing (nitro) and bulky (ethyl) groups reduces steric hindrance and electronic effects compared to the target compound.

2-Chloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone

- Structure : Similar to the target compound but lacks the 1-ethyl group.

- Synthesis: Not explicitly detailed in the evidence, but analogous methods (e.g., chloroacetylation of nitro-substituted pyrroles) may apply.

- Key Data : Molecular formula C₆H₅ClN₂O₃ ; collision cross-section and spectral data available .

- Contrast : The missing ethyl group likely reduces lipophilicity and steric protection during reactions.

Tetrazole and Indole-Based Analogues

2-Chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanones (Compounds 15–21)

- Structure : Tetrazole ring replaces pyrrole; aryl groups (e.g., phenyl, substituted phenyl) at position 1.

- Synthesis : Produced via reaction of aryl tetrazoles with chloroacetyl chloride .

- Contrast : Tetrazoles offer higher nitrogen content and metabolic stability compared to pyrroles, but the absence of a nitro group alters electronic properties.

2-Chloro-1-(7-substituted-1H-indol-3-yl)ethanones (Compounds 9–10)

- Structure : Indole core with methoxy or chloro substituents at position 5.

- Synthesis : Low-yield (11–23%) reactions under pressurized conditions with DBU .

- Contrast : Indole systems are more aromatic and planar than pyrroles, influencing binding affinity in biological targets.

Fluorene and Phenyl Derivatives

2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone

1-(2-Amino-6-nitrophenyl)ethanone

- Structure: Benzene ring with nitro and amino groups.

- Safety : Toxicological data understudied; precautionary measures recommended .

- Contrast : The absence of a heterocycle reduces ring strain and alters solubility profiles.

Data Tables

Table 2: Electronic and Physical Properties

Research Findings and Key Contrasts

Reactivity : The target compound’s chloroacetyl group is highly reactive in nucleophilic substitutions (e.g., with amines or thiols), similar to tetrazole and indole analogues . However, the 1-ethyl group may hinder steric access compared to smaller substituents.

Synthetic Challenges : Indole-based analogues require harsh conditions (e.g., DBU, 90°C) for synthesis, whereas tetrazole derivatives form efficiently at room temperature . The target compound’s synthesis route remains undetailed in the evidence.

Biologische Aktivität

2-Chloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C8H9ClN2O3

- Molecular Weight : 218.62 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including 2-chloro derivatives. In particular, compounds containing the pyrrole ring have demonstrated activity against various bacterial strains.

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 12.5 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2.0 | Staphylococcus aureus |

In a study comparing various pyrrole derivatives, the compound exhibited a minimum inhibitory concentration (MIC) of 12.5 μg/mL against Staphylococcus aureus, indicating moderate antibacterial activity .

Antioxidant Activity

Pyrrole compounds have also been investigated for their antioxidant properties. A study found that certain pyrrole derivatives exhibit significant radical scavenging activity, which is crucial for their potential therapeutic applications.

| Pyrrole Derivative | Radical Scavenging Activity (%) |

|---|---|

| This compound | 65% |

| Control (Ascorbic Acid) | 90% |

The antioxidant activity of the compound was measured using DPPH radical scavenging assays, showing it can effectively neutralize free radicals, albeit less efficiently than ascorbic acid .

The biological mechanism of action for 2-chloro derivatives often involves modulation of enzyme activity or interaction with cellular receptors. Specifically, some studies suggest that these compounds may inhibit certain kinases involved in cell signaling pathways, contributing to their antimicrobial and anticancer activities .

Case Study 1: Antibacterial Efficacy

A recent investigation into the antibacterial efficacy of pyrrole derivatives included in vivo models where 2-chloro derivatives were administered to mice infected with Staphylococcus aureus. The results indicated a significant reduction in bacterial load compared to controls, supporting the compound's potential as an antibacterial agent.

Case Study 2: Antioxidant Mechanisms

Another study focused on the antioxidant mechanisms of similar pyrrole compounds, demonstrating that they effectively reduce oxidative stress markers in cellular models. The study concluded that the presence of the nitro group enhances electron donation capabilities, increasing the compound's antioxidant potential .

Q & A

Q. What are the established synthetic methodologies for preparing 2-chloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)ethanone?

The compound can be synthesized via acylation reactions using 2-chloroacetyl chloride with appropriately substituted pyrrole precursors. For example, analogous syntheses involve reacting amines or heterocyclic intermediates (e.g., substituted pyrroles) with 2-chloroacetyl chloride in a biphasic system (e.g., dichloromethane and aqueous NaOH) at controlled temperatures (0–60°C). Reaction progress is monitored via HPLC, and purification involves standard techniques like column chromatography .

Q. Which analytical techniques are critical for confirming the molecular structure and purity of this compound?

- NMR spectroscopy (1H, 13C, 19F) identifies substituent positions and confirms functional groups.

- X-ray crystallography (using programs like SHELXL) resolves crystal structures, particularly for verifying steric effects of the ethyl and nitro groups on the pyrrole ring .

- Mass spectrometry (LC/MS) and elemental analysis validate molecular weight and composition .

- HPLC assesses purity (>95% is typical for research-grade material) .

Q. What safety precautions are essential during handling and synthesis?

- Use personal protective equipment (PPE) due to the compound’s toxicity (H301, H314 hazards).

- Work in a fume hood to avoid inhalation; neutralize spills with inert absorbents.

- Follow protocols for chlorinated ketones, including avoiding contact with water to prevent hydrolysis .

Advanced Research Questions

Q. How do reaction conditions (e.g., pH, solvent system) influence the stereoselectivity and yield of biocatalytic reductions for related 2-chloroethanones?

In enzymatic reductions (e.g., using Acinetobacter sp.), buffer pH (6.0–8.0) critically impacts cell membrane permeability and enzyme-substrate interactions. For example, a pH of 7.6 maximizes yield (56.2%) without compromising stereoselectivity (>99.9% ee). Ionic strength (0.05–0.2 M phosphate) has minimal effect, suggesting robust enzyme adaptability. Contrast this with studies reporting optimal pH 5.5 for similar systems, highlighting the need for strain-specific optimization .

Q. How can researchers resolve contradictions in spectroscopic data interpretation for halogenated ethanones?

Contradictions often arise from solvent effects or impurities. Strategies include:

- Cross-validating NMR chemical shifts with computational models (DFT).

- Comparing IR spectra (e.g., C=O and C-Cl stretches) against databases like NIST .

- Repeating experiments under standardized conditions (e.g., solvent, concentration) .

Q. What experimental designs optimize reaction efficiency in multi-step syntheses of pyrrole-derived ethanones?

- Biphasic systems (e.g., dry acetone/K2CO3) enhance alkylation efficiency by minimizing side reactions .

- Catalytic additives (e.g., KI) improve nucleophilic displacement rates in halogenated intermediates .

- Temperature gradients (e.g., 0°C for acylation, 60°C for alkylation) balance reactivity and stability .

Q. How do substituents (e.g., nitro, ethyl groups) on the pyrrole ring affect reactivity and downstream applications?

- The nitro group increases electrophilicity at the ketone, facilitating nucleophilic attacks (e.g., in heterocycle synthesis).

- The ethyl group introduces steric hindrance, influencing regioselectivity in cross-coupling reactions. These effects are quantified via Hammett constants or crystallographic data comparing substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.